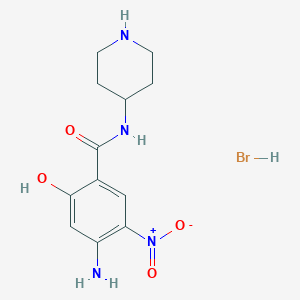![molecular formula C13H23Br2N3O B1384031 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide CAS No. 2173101-29-4](/img/structure/B1384031.png)
2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Malinka and Rutkowska (1997) described the synthesis of a related compound with central serotoninergic system stimulation activity, highlighting the complexities in predicting bioactive conformations of such molecules (Malinka & Rutkowska, 1997).
- AlDamen and Haddad (2011) studied a related dibromo compound, focusing on the role of nonclassical noncovalent interaction in its crystal structure (AlDamen & Haddad, 2011).
- Hensen et al. (1999) synthesized various aluminum complexes including a 3,5-dimethylpyridine derivative, providing insights into the structural characterization of such compounds (Hensen et al., 1999).
Potential Therapeutic Applications
- Li et al. (2009) discovered compounds structurally similar to 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide as potent and selective inhibitors of Hsp90, an important target in cancer therapy (Li et al., 2009).
- Nishio et al. (2011) reported on a dipeptidyl peptidase IV inhibitor, a class of compounds to which the subject compound is structurally related, highlighting its potential in treating diseases like diabetes (Nishio et al., 2011).
Chemical Properties and Applications
- Bryndal et al. (2012) provided insights into the molecular and crystal structures of related nitroderivatives, which are relevant to understanding the properties and applications of similar compounds (Bryndal et al., 2012).
- Kaya and Koyuncu (2003) explored the oxidative polycondensation of aminopyridines, a process that could be relevant for the synthesis and applications of derivatives like 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide (Kaya & Koyuncu, 2003).
Eigenschaften
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2BrH/c1-9-7-15-12(10(2)13(9)17)8-16-5-3-11(14)4-6-16;;/h7,11H,3-6,8,14H2,1-2H3,(H,15,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNXWZENDVRQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCC(CC2)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)